2-(4-nitrophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione
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Overview
Description
2-(4-Nitrophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
One commonly employed approach for synthesizing 2-(4-nitrophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction typically occurs in a solvent such as toluene under reflux conditions . Another method involves using 2-iodobenzamides, triphenylphosphine (PPh3), iodine (I2), and formic acid (HCOOH) catalyzed by palladium acetate (Pd(OAc)2) and triethylamine in toluene at reflux .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to achieve high yields and purity, making the process efficient and cost-effective for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic ring.
Scientific Research Applications
2-(4-Nitrophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione has diverse scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally similar compound with a phthalimide core.
N-Substituted isoindoline-1,3-dione: Compounds with different substituents on the isoindoline-1,3-dione scaffold.
Uniqueness
2-(4-Nitrophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H10N2O4 |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-(4-nitrophenyl)benzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C18H10N2O4/c21-17-15-9-11-3-1-2-4-12(11)10-16(15)18(22)19(17)13-5-7-14(8-6-13)20(23)24/h1-10H |
InChI Key |
QIIZYHHFHURHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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